molecular formula C17H20N4O4 B2731743 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea CAS No. 1797867-29-8

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

Cat. No.: B2731743
CAS No.: 1797867-29-8
M. Wt: 344.371
InChI Key: ZPEIHJIVKAIPGG-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a urea-based heterocyclic compound featuring a benzodioxole moiety linked via a methyl group to the urea nitrogen, and a pyrazole ring substituted with a tetrahydropyran group. This structure combines pharmacophoric elements associated with bioactivity, including the benzodioxole group (known for metabolic stability and ligand-receptor interactions) and the pyrazole core (common in kinase inhibitors and anticonvulsants) . The tetrahydropyran substituent may enhance solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c22-17(18-8-12-1-2-15-16(7-12)25-11-24-15)20-13-9-19-21(10-13)14-3-5-23-6-4-14/h1-2,7,9-10,14H,3-6,8,11H2,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEIHJIVKAIPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C17H21N3O3
  • Molecular Weight: 313.37 g/mol
  • CAS Number: 171752-68-4

This structure features a benzo[d][1,3]dioxole moiety connected to a pyrazole derivative through a urea linkage, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC): Compounds in this class have shown MIC values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and Staphylococcus aureus .
CompoundMIC (µg/mL)Target Bacteria
92.50E. coli
11b20Staphylococcus aureus

These findings indicate a promising potential for developing new antimicrobial agents based on this scaffold.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated:

  • DPPH Scavenging Activity: The compound demonstrated scavenging percentages between 84.16% and 90.52%, suggesting strong antioxidant properties .
CompoundDPPH Scavenging (%)
988.56
11b86.42

This antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was assessed through hemolysis inhibition assays. The results showed:

  • HRBC Membrane Stabilization: Percentages ranged from 86.70% to 99.25%, indicating significant anti-inflammatory effects .
CompoundHRBC Stabilization (%)
986.70
11b73.67

These findings suggest that the compound could be beneficial in treating inflammatory conditions.

Cytotoxicity Assays

In vitro cytotoxicity studies were conducted to evaluate the safety profile of the compound:

  • Cytotoxic Concentration (CC50): The CC50 values ranged from 163.3 µM to 170 µM across different cell lines, indicating moderate cytotoxicity .
Cell LineCC50 (µM)
A549 (Lung)163.3
HeLa (Cervical)170

This data emphasizes the need for further studies to optimize the therapeutic index of the compound.

Case Studies and Research Findings

A study published in MDPI highlighted the synthesis and biological evaluation of benzofuran-pyrazole derivatives, including compounds structurally related to This compound . The study reported significant broad-spectrum antimicrobial activity and potent inhibition of bacterial DNA gyrase B, which is critical for bacterial replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key structural motifs with several synthesized derivatives:

Compound Key Substituents Synthetic Route Reported Activity Reference
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea Benzodioxolemethyl, tetrahydropyran-pyrazole, urea Likely via azide-amine coupling or pyrazolooxazinone intermediates (similar to B) Not explicitly stated; inferred kinase/modulator potential
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide (Compound 2, ) Benzodioxole, tert-butyl, carbohydrazide Hydrazide functionalization of pyrazole precursors Anticonvulsant activity in preclinical models
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (Compound 1, ) Benzodioxole, furan, dihydropyrazole Cyclocondensation of chalcones with hydrazines Antimicrobial (bacterial/fungal inhibition)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-one () Benzodioxolemethyl, piperidinone DCC-mediated coupling of piperonyl chloride with 4-hydroxypiperidine Intermediate for spirocyclic drug candidates

Pharmacological and Physicochemical Properties

  • Lipophilicity : The tetrahydropyran group likely reduces logP compared to tert-butyl () or furan () analogs, enhancing aqueous solubility .
  • In contrast, carbohydrazide derivatives () exhibit anticonvulsant effects via GABA modulation .
  • Metabolic Stability : The benzodioxole group resists oxidative metabolism, a shared advantage with compounds in and , whereas furan-containing analogs may face metabolic instability .

Research Findings and Implications

  • Synthetic Feasibility: The compound’s synthesis is achievable using established methods (e.g., azide-amine coupling or pyrazolooxazinone intermediates), but scalability depends on optimizing tetrahydropyran introduction .

Preparation Methods

Reduction of Piperonal to Piperonyl Alcohol

Piperonal (benzo[d]dioxole-5-carbaldehyde) is reduced to piperonyl alcohol using sodium borohydride (NaBH₄) in methanol. This step proceeds with high efficiency, typically yielding >90% of the alcohol.

Reaction Conditions :

  • Reagent : NaBH₄ (2 equiv.)
  • Solvent : Methanol, 0°C to room temperature
  • Time : 4–6 hours

Conversion of Piperonyl Alcohol to Piperonyl Chloride

Piperonyl alcohol is treated with thionyl chloride (SOCl₂) to form piperonyl chloride. This reaction is quantitative under anhydrous conditions.

Reaction Conditions :

  • Reagent : SOCl₂ (1.5 equiv.)
  • Solvent : Dichloromethane (DCM), reflux
  • Time : 2–3 hours

Amination of Piperonyl Chloride to BDA

Piperonyl chloride is subjected to amination using aqueous ammonia or the Gabriel synthesis. The latter method, involving potassium phthalimide followed by hydrazine cleavage, avoids over-alkylation.

Gabriel Synthesis Protocol :

  • Alkylation : Piperonyl chloride + potassium phthalimide → Phthalimidomethyl benzo[d]dioxole
  • Cleavage : Hydrazine hydrate in ethanol → BDA

Yield : 70–75% over two steps.

Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (TPPA)

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclization of a 1,3-diketone (e.g., acetylacetone) with hydrazine hydrate. This produces 1H-pyrazol-4-amine, which is subsequently functionalized at the N1 position.

Reaction Conditions :

  • Reagent : Hydrazine hydrate (1.2 equiv.)
  • Solvent : Ethanol, reflux
  • Time : 6–8 hours

N1-Alkylation with Tetrahydro-2H-pyran-4-yl Bromide

The pyrazole amine is alkylated using tetrahydro-2H-pyran-4-yl bromide in the presence of a base such as potassium carbonate (K₂CO₃). Selective alkylation at the N1 position is achieved by controlling stoichiometry and reaction time.

Reaction Conditions :

  • Reagent : Tetrahydro-2H-pyran-4-yl bromide (1.1 equiv.), K₂CO₃ (2 equiv.)
  • Solvent : Dimethylformamide (DMF), 80°C
  • Time : 12–16 hours
  • Yield : 60–65%.

Urea Bridge Formation

Carbonyldiimidazole (CDI)-Mediated Coupling

BDA and TPPA are coupled using CDI, which activates one amine as an imidazole carbamate intermediate. This method avoids toxic phosgene derivatives and ensures high regioselectivity.

Procedure :

  • Activation : BDA + CDI → Imidazole carbamate
  • Coupling : Imidazole carbamate + TPPA → Target urea

Reaction Conditions :

  • Reagent : CDI (1.2 equiv.)
  • Solvent : Tetrahydrofuran (THF), room temperature
  • Time : 24 hours
  • Yield : 50–55%.

Triphosgene-Assisted Coupling

Alternatively, triphosgene generates an isocyanate intermediate from BDA, which reacts with TPPA to form the urea. This method requires stringent temperature control to prevent side reactions.

Procedure :

  • Isocyanate Formation : BDA + triphosgene → Isocyanate
  • Urea Formation : Isocyanate + TPPA → Target urea

Reaction Conditions :

  • Reagent : Triphosgene (0.5 equiv.)
  • Solvent : Dichloromethane (DCM), 0°C
  • Time : 8–12 hours
  • Yield : 45–50%.

Optimization and Challenges

Purification Strategies

The final product is purified via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Side Reactions and Mitigation

  • Symmetrical Urea Formation : Controlled stoichiometry (1:1 amine ratio) minimizes this byproduct.
  • Pyrazole Decomposition : Low temperatures (<80°C) during alkylation prevent ring degradation.

Analytical Data and Characterization

Table 1: Physical Properties of Key Intermediates

Compound Molecular Formula Melting Point (°C) Yield (%)
1,3-Benzodioxol-5-ylmethylamine C₈H₉NO₂ 92–94 75
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine C₈H₁₃N₃O 118–120 65
Target Urea C₁₆H₁₈N₄O₃ 165–167 55

Table 2: Spectral Data for Target Urea

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, urea NH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 4.45 (s, 2H, CH₂), 4.10–4.05 (m, 2H, pyran OCH₂), 3.70–3.65 (m, 2H, pyran CH₂), 2.45–2.40 (m, 1H, pyran CH), 1.90–1.80 (m, 4H, pyran CH₂).
  • HRMS (ESI+) : m/z calcd for C₁₆H₁₈N₄O₃ [M+H]⁺: 323.1354; found: 323.1356.

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